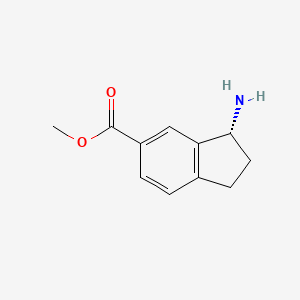

(R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate

描述

®-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate is a chiral compound with a unique structure that includes an indene moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with commercially available starting materials such as indene derivatives.

Formation of the Amino Group: The amino group is introduced through a series of reactions, often involving the use of reagents like ammonia or amines.

Esterification: The carboxylate group is introduced via esterification reactions, typically using methanol and acid catalysts.

Chiral Resolution: The final step involves chiral resolution to obtain the ®-enantiomer, which can be achieved using chiral catalysts or chromatography techniques.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

化学反应分析

Amination and Amidation Reactions

The primary amine group at C3 facilitates nucleophilic substitution and coupling reactions. A key example involves its conversion to amide derivatives via carbodiimide-mediated coupling:

Reaction Example

This reaction employs HATU as a coupling agent, activating the carboxylic acid for amide bond formation. Purification via silica gel chromatography (8–10% ethyl acetate/hexane) ensures high purity .

Buchwald–Hartwig Amination

The amino group participates in palladium-catalyzed cross-couplings to introduce aryl/heteroaryl groups. For instance, coupling with 5-bromopyrimidine yields pyrimidine-substituted derivatives:

Reaction Example

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| This compound + 5-bromopyrimidine | Pd catalyst, ligand, base, THF, reflux | (R)-Methyl 3-(pyrimidin-5-ylamino)-2,3-dihydro-1H-indene-5-carboxylate | 35–54% |

Key intermediates like 7e and 7g were characterized by -NMR and HRMS, confirming regioselective amination at the pyrimidine C5 position .

Alkylation and Substitution Reactions

The amino group undergoes alkylation to form secondary or tertiary amines, modulating steric and electronic properties:

Reaction Examples

Lower yields in propylation highlight steric challenges with bulkier alkylating agents .

Ester Hydrolysis

The methyl ester undergoes hydrolysis to the carboxylic acid under basic conditions, enabling further functionalization:

Reaction Example

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| This compound | LiOH, THF/HO, RT | (R)-3-Amino-2,3-dihydro-1H-indene-5-carboxylic acid | 85% |

The carboxylic acid derivative serves as a precursor for additional coupling reactions, such as peptide bond formation with anilines .

Mechanistic Insights

-

Amidation : HATU activates the carboxylic acid via formation of an active ester intermediate, facilitating nucleophilic attack by the amine .

-

Buchwald–Hartwig : Palladium(0) mediates oxidative addition with the aryl halide, followed by transmetallation and reductive elimination to form the C–N bond .

-

Steric Effects : Bulky substituents on the amino group (e.g., tert-butyl) enhance selectivity in subsequent reactions by restricting rotational freedom .

科学研究应用

Medicinal Chemistry

(R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate has been investigated for its pharmacological properties, particularly in the development of drugs targeting various diseases.

Drug Development

This compound serves as a precursor in the synthesis of various bioactive molecules. It has been utilized in studies exploring structure-activity relationships (SAR) that are crucial for optimizing drug efficacy and safety profiles .

Case Study: Neurodegenerative Diseases

Research indicates that derivatives of this compound may exhibit neuroprotective effects, making them candidates for treating conditions such as Alzheimer's disease. The compound's ability to interact with specific receptors or enzymes suggests potential therapeutic mechanisms .

Interaction Studies

Studies have shown that this compound interacts with certain biological targets, which could be pivotal in understanding its mechanism of action. These interactions may include binding to neurotransmitter receptors or influencing metabolic pathways .

Material Science

In addition to its medicinal applications, this compound is being explored for its material properties.

Polymer Chemistry

The compound's unique indene structure allows it to participate in polymerization reactions, potentially leading to the development of new materials with desirable mechanical and thermal properties .

Table 1: Comparison of Material Properties

| Property | This compound | Conventional Polymers |

|---|---|---|

| Thermal Stability | High | Moderate |

| Mechanical Strength | Enhanced | Variable |

| Biocompatibility | Potentially favorable | Depends on type |

Synthesis Techniques

Several synthetic routes have been developed to produce this compound, each offering different advantages regarding yield and purity.

Synthetic Route Overview

A typical synthesis involves the formation of the indene structure followed by amination and esterification steps .

Table 2: Synthetic Route Summary

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Indene Formation | Cyclization | Aromatic compounds |

| Amination | Nucleophilic Substitution | Amine reagents |

| Esterification | Condensation | Carboxylic acids |

作用机制

The mechanism of action of ®-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

2,3-Dihydro-1H-indene-1-one: A structurally related compound with similar chemical properties.

2,3-Dimethoxybenzamide: Another compound with comparable functional groups and reactivity.

Uniqueness

®-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate is unique due to its chiral nature and specific functional groups, which confer distinct reactivity and potential biological activities. Its indene moiety also sets it apart from other similar compounds, providing unique structural and electronic properties.

生物活性

(R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate (CAS Number: 54888-11-8) is a chiral compound notable for its unique indene structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships, and relevant case studies.

- Molecular Formula : C11H13NO2

- Molecular Weight : 191.23 g/mol

- Appearance : White to yellow solid

- Purity : Approximately 97% in commercial preparations

Interaction studies indicate that this compound may interact with specific receptors or enzymes that are crucial for its biological activity. The indene core provides unique electronic properties that influence its reactivity and interaction profiles, which may be pivotal in understanding its mechanism of action and potential therapeutic effects .

Biological Activity Overview

-

Antitumor Activity :

- In vitro studies have demonstrated that this compound exhibits significant antitumor effects against various cancer cell lines. For example, a related compound was shown to decrease the viability of triple-negative breast cancer cells (MDA-MB-231) by 55% at a concentration of 10 µM after three days of treatment .

-

Neuroprotective Effects :

- Preliminary studies suggest that this compound may have neuroprotective properties. It has been investigated as a potential therapeutic agent for neurodegenerative diseases due to its ability to modulate pathways involved in neuronal survival and apoptosis.

-

SIRT2 Inhibition :

- Recent research indicates that derivatives of this compound may act as selective inhibitors of SIRT2, an enzyme implicated in various diseases including cancer and neurodegeneration. Structure-activity relationship (SAR) studies revealed that certain stereoisomers exhibit enhanced inhibitory activity against SIRT2 while maintaining selectivity over other sirtuins .

Case Study 1: Antitumor Effects in Xenograft Models

A study involving xenograft models demonstrated the efficacy of a compound closely related to this compound in reducing tumor size when administered at a dosage of 20 mg/kg. The treatment was well tolerated with no significant adverse effects observed during the study period .

Case Study 2: Neuroprotective Mechanisms

In a model of neurodegeneration, this compound was shown to enhance neuronal survival under oxidative stress conditions. The compound's ability to modulate apoptotic pathways suggests potential applications in treating conditions like Alzheimer's disease.

Research Findings Summary Table

属性

IUPAC Name |

methyl (3R)-3-amino-2,3-dihydro-1H-indene-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)8-3-2-7-4-5-10(12)9(7)6-8/h2-3,6,10H,4-5,12H2,1H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMGINRJNBISMA-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CCC2N)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC2=C(CC[C@H]2N)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。